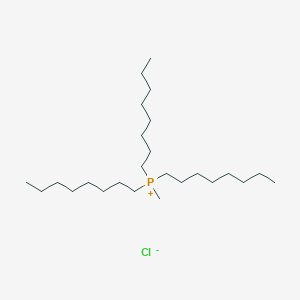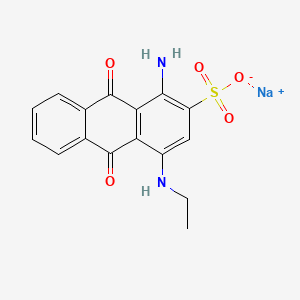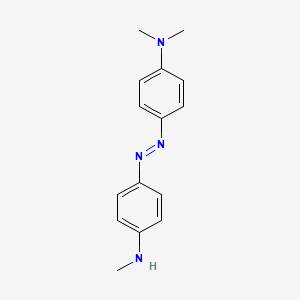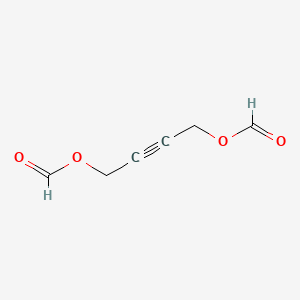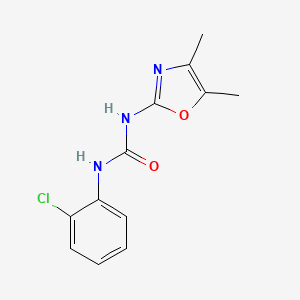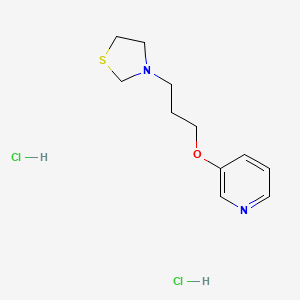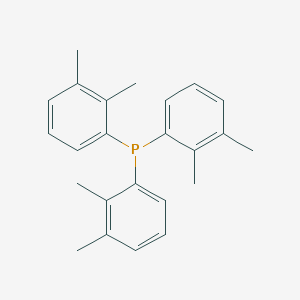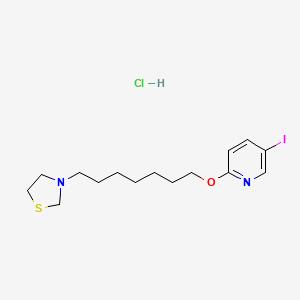
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride is a complex organic compound that features a thiazolidine ring, a heptyl chain, and a pyridyloxy group with an iodine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride typically involves multiple steps, starting with the preparation of the 5-iodo-2-pyridyloxy intermediate. This intermediate is then reacted with a heptyl chain precursor under specific conditions to form the desired compound. The final step involves the formation of the thiazolidine ring, which is achieved through a cyclization reaction involving a thiol and an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine substituent or the thiazolidine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products or reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The iodine substituent may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridyloxy derivatives: Compounds with the pyridyloxy group but different chains or rings.
Iodo-substituted compounds: Compounds with iodine substituents but different core structures.
Uniqueness
3-(7-(5-Iodo-2-pyridyloxy)heptyl)thiazolidine hydrochloride is unique due to its combination of a thiazolidine ring, a heptyl chain, and a pyridyloxy group with an iodine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
41287-99-4 |
|---|---|
Formule moléculaire |
C15H24ClIN2OS |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
3-[7-(5-iodopyridin-2-yl)oxyheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23IN2OS.ClH/c16-14-6-7-15(17-12-14)19-10-5-3-1-2-4-8-18-9-11-20-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
Clé InChI |
HNVNYBVNGAOPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCCCCCCOC2=NC=C(C=C2)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


